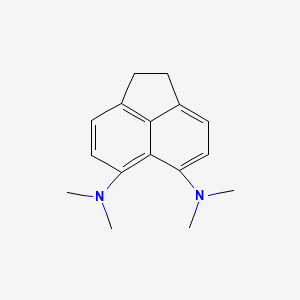
5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N',N'-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- is a chemical compound with the molecular formula C12H12N2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- typically involves the reaction of acenaphthene with appropriate reagents under controlled conditions. One common method includes the use of hydrochloric acid as a catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of advanced reactors and continuous flow systems can enhance the production process, ensuring consistent quality and quantity .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and creating derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines .
Applications De Recherche Scientifique
5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it may be utilized in studying enzyme interactions and metabolic pathways. In medicine, its derivatives could be explored for potential therapeutic applications. Industrially, it is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include 5,6-Acenaphthenediamine, 5,6-Diaminoacenaphthene, and acenaphthene-5,6-diyldiamine .
Uniqueness: What sets 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- apart is its unique structure, which allows for specific interactions and reactions that may not be possible with other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
79687-97-1 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
5-N,5-N,6-N,6-N-tetramethyl-1,2-dihydroacenaphthylene-5,6-diamine |
InChI |
InChI=1S/C16H20N2/c1-17(2)13-9-7-11-5-6-12-8-10-14(18(3)4)16(13)15(11)12/h7-10H,5-6H2,1-4H3 |
Clé InChI |
IIHIFIYHTQAMSO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C2C(=CC=C3C2=C(CC3)C=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


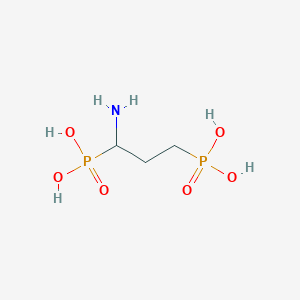
![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)
![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)


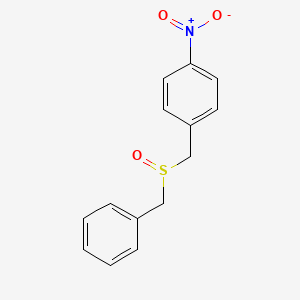

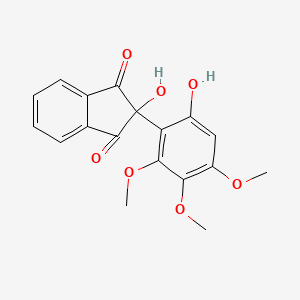

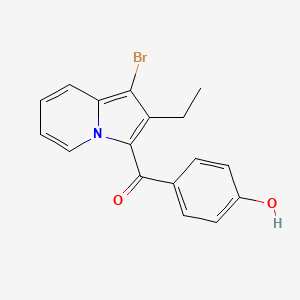
![2-Phenyl-N-[(2-sulfanylethyl)carbamoyl]acetamide](/img/structure/B14443834.png)
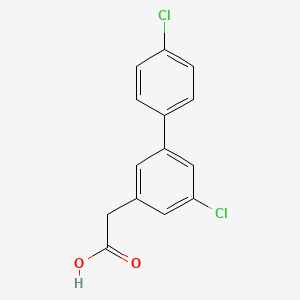

![Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol](/img/structure/B14443860.png)
